

# In-Depth Technical Guide: (2-Bromoethoxy)-tert-butyldimethylsilane

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## Compound of Interest

**Compound Name:** (2-Bromoethoxy)-tert-butyldimethylsilane

**Cat. No.:** B108353

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This technical guide provides comprehensive information on the molecular weight of **(2-Bromoethoxy)-tert-butyldimethylsilane**, a key reagent in synthetic organic chemistry. This document includes a detailed breakdown of its molecular weight, an experimental protocol for a representative reaction, and a visualization of the synthetic workflow.

## Molecular Weight and Physicochemical Data

**(2-Bromoethoxy)-tert-butyldimethylsilane** is a silyl ether derivative utilized in various chemical syntheses, particularly as a protecting group and an alkylating agent. Its precise molecular weight is crucial for stoichiometric calculations in reaction planning and for analytical characterization of reaction products.

## Quantitative Data Summary

The molecular formula for **(2-Bromoethoxy)-tert-butyldimethylsilane** is  $C_8H_{19}BrOSi$ . Its molecular weight is 239.23 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) The table below provides a detailed calculation of the molecular weight based on the standard atomic weights of its constituent elements.

Element	Symbol	Count	Standard Atomic Weight ( g/mol )	Subtotal ( g/mol )
Carbon	C	8	12.011	96.088
Hydrogen	H	19	1.008	19.152
Bromine	Br	1	79.904	79.904
Oxygen	O	1	15.999	15.999
Silicon	Si	1	28.085	28.085
Total		239.228		

Note: The total calculated molecular weight may vary slightly from reported values due to rounding of atomic weights.

## Representative Experimental Protocol: N-Alkylation

**(2-Bromoethoxy)-tert-butyldimethylsilane** is frequently used as an alkylating agent. A representative application is the N-alkylation of heterocyclic amines, such as indoles or piperazines. The following protocol details a general procedure for the N-alkylation of 5-piperazin-1-yl-1H-indole with **(2-Bromoethoxy)-tert-butyldimethylsilane**.

### Synthesis of 5-(4-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole

Objective: To synthesize 5-(4-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole via N-alkylation of 5-piperazin-1-yl-1H-indole.

Materials and Reagents:

- 5-piperazin-1-yl-1H-indole
- **(2-Bromoethoxy)-tert-butyldimethylsilane**
- Anhydrous N,N-Dimethylformamide (DMF)

- Potassium Carbonate ( $K_2CO_3$ ) or another suitable base (e.g., Sodium Hydride)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium chloride solution (Brine)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Syringes
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Thin-layer chromatography (TLC) plates and chamber

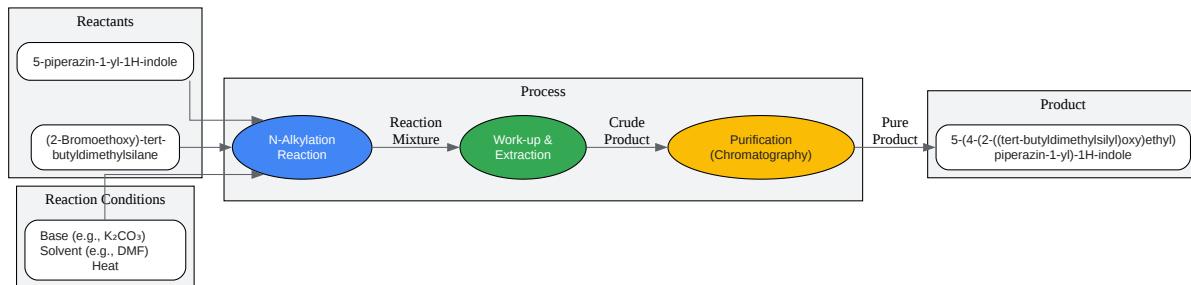
**Procedure:**

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-piperazin-1-yl-1H-indole (1.0 equivalent) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.
- Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

- **Alkylation:** Slowly add **(2-Bromoethoxy)-tert-butyldimethylsilane** (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
- **Reaction Monitoring:** Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole.

## Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the N-alkylation of 5-piperazin-1-yl-1H-indole with **(2-Bromoethoxy)-tert-butyldimethylsilane**.



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Caption: N-Alkylation experimental workflow.

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## References

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